Sanguinarine chloride

説明

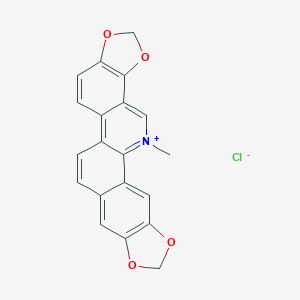

Structure

3D Structure of Parent

特性

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZKAXHWLRYMLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2447-54-3 (Parent) | |

| Record name | Sanguinarium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30971158 | |

| Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5578-73-4, 1099738-80-3 | |

| Record name | Sanguinarine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5578-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanguinarium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sanguinarine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sanguinarine Chloride Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGUINARIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Z8J4400H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological sources and extraction of Sanguinarine chloride

An In-depth Technical Guide on the Biological Sources and Extraction of Sanguinarine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine, a quaternary benzophenanthridine alkaloid, has garnered significant attention within the scientific community for its wide-ranging pharmacological properties, including antimicrobial, anti-inflammatory, and potent anti-cancer activities.[1][2] This technical guide provides a comprehensive overview of the primary biological sources of sanguinarine, detailing its concentration in various plant species. Furthermore, this document outlines detailed methodologies for the extraction, purification, and conversion of sanguinarine to its chloride salt, a form frequently utilized in research and development. The guide also presents key experimental protocols and visual workflows to facilitate a deeper understanding of the processes involved.

Biological Sources of Sanguinarine

Sanguinarine is predominantly found in a select number of plant families, most notably the Papaveraceae (Poppy family).[1][3] The rhizomes, roots, and seeds of these plants are typically the primary repositories of this alkaloid. The concentration of sanguinarine can vary significantly based on the plant species, the specific part of the plant, geographical location, and the time of harvest.[4]

The most well-documented botanical sources include:

-

Sanguinaria canadensis (Bloodroot): The rhizome of this plant, known for its bright red latex, is a principal source of sanguinarine, from which the alkaloid derives its name.[2][5]

-

Macleaya cordata (Plume Poppy): The fruits and aerial parts of this plant are rich in sanguinarine and the structurally similar alkaloid, chelerythrine.[6][7]

-

Argemone mexicana (Mexican Prickly Poppy): The seeds of this species contain a significant concentration of sanguinarine.[5][8]

-

Chelidonium majus (Greater Celandine): The roots and herbaceous parts of this plant also serve as a source of sanguinarine, among other isoquinoline alkaloids.[5][9]

Data Presentation: Sanguinarine Content in Various Biological Sources

The following table summarizes the quantitative data on sanguinarine content from various plant sources as reported in the scientific literature.

| Plant Species | Plant Part | Sanguinarine Content | Extraction Method/Notes | Reference(s) |

| Macleaya cordata | Fruits | 17.10 ± 0.4 mg/g | Microwave-Assisted Extraction (MAE) | [2] |

| Macleaya cordata | Whole Plant | 0.7% yield of total alkaloids | 95% Ethanol soak followed by acid-base precipitation. Sanguinarine is a major component. | [10][11] |

| Sanguinaria canadensis | Fresh Rhizome | 559.64 mg per 100 g (0.55% of fresh weight) | Methanolic extract. Sanguinarine constituted 44.8% of the total alkaloids. | [4] |

| Sanguinaria canadensis | Rhizome | Sanguinarine is the major alkaloid, representing about 50% of total alkaloids. | General observation from methanolic extracts. | [4] |

| Chelidonium majus | Roots | Milligram quantities isolated | Combination of column chromatography and thin-layer chromatography. | [9] |

| Chelidonium majus | Crude Extract | 0.57 mg from 500 mg of extract | Centrifugal Partition Chromatography | [12] |

| Argemone mexicana | Tissues | Quantifiable by HPLC | Methanol extraction followed by acid-base partitioning. | [13] |

Extraction and Purification of this compound

The extraction of sanguinarine, a quaternary ammonium salt, typically involves protocols that take advantage of its solubility and basic properties. The conversion to this compound is often an integral part of the extraction and purification process, achieved by using hydrochloric acid.

Experimental Protocol 1: Generalized Acid-Base Extraction from Plant Material

This protocol provides a general workflow applicable to various plant sources like Macleaya cordata or Sanguinaria canadensis.

-

Maceration and Acidic Extraction:

-

Air-dry and grind the plant material (e.g., rhizomes, whole plant) to a fine powder.

-

Macerate the powdered material in an acidic solution. A common method involves soaking the material in 95% ethanol, followed by extraction with an aqueous acidic solution (e.g., 1% sulfuric acid or 0.2 mol/L hydrochloric acid).[10][14] This protonates the alkaloids, increasing their solubility in the aqueous-alcoholic phase.

-

-

Filtration and Basification:

-

Filter the suspension to remove solid plant debris.

-

The resulting acidic extract is then made alkaline by the addition of a base, such as 10% aqueous sodium hydroxide (NaOH), to a pH of approximately 10.[10] This deprotonates tertiary amine alkaloids, but sanguinarine, being a quaternary alkaloid, will precipitate out of the solution as its free base form is less stable. This step effectively precipitates the total alkaloids.

-

-

Collection and Redissolution of Crude Alkaloids:

-

Collect the precipitated crude alkaloids by filtration or centrifugation.

-

The crude alkaloid precipitate can be redissolved in an organic solvent like methanol or a chloroform-methanol mixture for further purification.[15]

-

-

Conversion to this compound and Purification:

-

To specifically form the chloride salt, the crude alkaloid mixture can be dissolved in a solvent system containing hydrochloric acid. For instance, a two-phase solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution (4:2:2, v/v/v) is effective for purification via counter-current chromatography.[14]

-

Alternatively, a crude extract can be subjected to salification by adding concentrated hydrochloric acid, which will precipitate the alkaloids as their chloride salts.[16]

-

-

Chromatographic Purification:

-

The crude this compound is then subjected to one or more chromatographic techniques for purification.

-

High-Speed Counter-Current Chromatography (HSCCC): As described, a chloroform-methanol-HCl system can yield high-purity this compound (up to 99.77%).[14]

-

Column Chromatography: Silica gel columns can be used to separate quaternary alkaloids from tertiary ones using a mobile phase like an aqueous acetate buffer with a methanol gradient.[9][17]

-

Thin-Layer Chromatography (TLC): Preparative TLC is often used as a final purification step for fractions obtained from column chromatography.[3][17]

-

Experimental Protocol 2: Methanolic Extraction for Analytical Quantification

This protocol is suited for the extraction of sanguinarine from Argemone mexicana for analytical purposes.[13]

-

Extraction:

-

Mix 200 mg of powdered plant tissue with 10 mL of methanol and incubate for two hours at room temperature.

-

Filter the mixture to remove debris and reduce the methanol extract to dryness under a vacuum.

-

-

Acid-Base Partitioning:

-

Dissolve the residue in 6 mL of a 1:3 (v/v) mixture of methanol-water.

-

Acidify the solution to a pH below 5 with 1 mol/L H₂SO₄.

-

Perform a liquid-liquid extraction by mixing with an equal volume of ethyl acetate in a separatory funnel. Discard the organic (ethyl acetate) phase.

-

Adjust the pH of the remaining aqueous phase to above 10 with 25% NH₄OH.

-

Perform a second liquid-liquid extraction with an equal volume of ethyl acetate. Collect the organic phase, which now contains the alkaloids.

-

-

Final Preparation:

-

Evaporate the ethyl acetate to dryness.

-

Resuspend the final residue in a suitable solvent for HPLC analysis.

-

Mandatory Visualizations

Extraction and Purification Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from its botanical sources.

Caption: Generalized workflow for this compound extraction.

Signaling Pathway: Sanguinarine-Induced Apoptosis

Sanguinarine is a potent inducer of apoptosis in various cancer cell lines. A key mechanism involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of mitochondrial-dependent pathways and inhibition of pro-survival pathways like NF-κB.

Caption: Sanguinarine's dual action on apoptosis induction.

Conclusion

This compound remains a compound of high interest for its therapeutic potential. The successful isolation of this alkaloid from its natural sources is a critical first step for further research. The methods detailed in this guide, from solvent-based extraction to advanced chromatographic purification, provide a solid foundation for researchers. The variability in sanguinarine content across different species and the efficiency of various extraction techniques underscore the need for careful selection of both plant material and methodology to optimize yield and purity. Understanding the molecular pathways affected by sanguinarine, such as the induction of apoptosis, is crucial for its development as a targeted therapeutic agent. This guide serves as a technical resource to support these ongoing research and development efforts.

References

- 1. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]

- 5. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]

- 11. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 13. scielo.br [scielo.br]

- 14. Separation and Preparation of Sanguinarine and Chelerythrine from Macleaya cordata Root by High Speed Counter-Current Chromatography [agris.fao.org]

- 15. scielo.org.mx [scielo.org.mx]

- 16. CN101849994B - Preparation method of macleaya cordata extracts - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Sanguinarine chloride as a potential tumor suppressor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy-fumaria species, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive preclinical research, both in vitro and in vivo, has demonstrated its ability to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and suppress tumor growth across a variety of cancer types.[3][4] This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data, positioning it as a compelling candidate for further investigation in cancer therapy.

Mechanisms of Action

This compound exerts its anti-tumor effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways critical for cancer cell survival and proliferation.

1. Induction of Apoptosis: A primary mechanism of sanguinarine's anti-cancer activity is its ability to induce apoptosis in tumor cells.[3] This is achieved through multiple pathways:

-

Generation of Reactive Oxygen Species (ROS): Sanguinarine stimulates the production of ROS, which leads to oxidative stress and triggers the intrinsic apoptotic pathway.[5]

-

Mitochondrial Pathway Activation: It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which in turn causes mitochondrial membrane permeabilization and the release of cytochrome c.[5] This activates the caspase cascade, culminating in the execution of apoptosis.

-

Caspase Activation: Sanguinarine treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[6]

2. Cell Cycle Arrest: this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and S phases.[1][7] This is accomplished by:

-

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: It down-regulates the expression of cyclins (D1, D2, E) and CDKs (2, 4, 6), which are essential for cell cycle progression.[2]

-

Upregulation of CDK Inhibitors: Sanguinarine increases the expression of CDK inhibitors such as p21/WAF1 and p27/KIP1, which act as brakes on the cell cycle machinery.[1][2]

3. Inhibition of Key Signaling Pathways: Sanguinarine has been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer:

-

NF-κB Pathway: It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[8][9] Sanguinarine can prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

-

STAT3 Pathway: Sanguinarine is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation.[10][11] It can inhibit the phosphorylation of STAT3 at both Tyr705 and Ser727, potentially through the suppression of upstream kinases like JAK2 and Src.[10][11]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway, which is critical for cell survival and proliferation, has also been identified as a target of sanguinarine.[7][10]

4. Inhibition of Angiogenesis and Metastasis: Sanguinarine has demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[11] This is achieved by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs).

Quantitative Data

The following tables summarize the in vitro and in vivo anti-cancer effects of this compound across various cancer cell lines and tumor models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |

| A549 | Non-Small Cell Lung Cancer | 1.59 | 72 | MTT | [12] |

| H1975 | Non-Small Cell Lung Cancer | ~1.0 | 72 | MTT | [13] |

| H1299 | Non-Small Cell Lung Cancer | ~3.0 | 72 | MTT | [13] |

| NCI-H1688 | Small Cell Lung Cancer | ~1.0 | 48 | CCK-8 | [14] |

| NCI-H82 | Small Cell Lung Cancer | ~1.5 | 48 | CCK-8 | [14] |

| NCI-H526 | Small Cell Lung Cancer | ~2.0 | 48 | CCK-8 | [14] |

| DU145 | Prostate Cancer | ~2.0 | 24 | MTT | [1] |

| LNCaP | Prostate Cancer | ~1.5 | 24 | MTT | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (dose-dependent) | 48-96 | AB Assay | [7][10] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Varies (dose-dependent) | 48-96 | AB Assay | [7][10] |

| U266 | Multiple Myeloma | 1-2 | 24 | CCK-8 | [15] |

| RPMI-8226 | Multiple Myeloma | 1-2 | 24 | CCK-8 | [15] |

| SGC-7901 | Gastric Cancer | ~10 | 48 | CCK-8 | [7] |

| HGC-27 | Gastric Cancer | ~10 | 48 | CCK-8 | [7] |

| HeLa | Cervical Cancer | ~6.0 | 48 | MTT | [5] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Type | Animal Model | Cell Line | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |

| Small Cell Lung Cancer | Nude Mice Xenograft | NCI-H1688 | 2.5 mg/kg, every three days for three weeks | Significant reduction in tumor volume and weight | [16] |

| Prostate Cancer | Nude Mice Xenograft | DU145 | 0.25 and 0.5 mg/kg, daily | Delayed tumor formation and reduced tumor weight and volume | [1][14] |

| Prostate Cancer | Nude Mice Xenograft | CWR22Rν1 | 1 or 5 mg/kg, five days a week | Significant inhibition of tumor growth rate | [12] |

| Cervical Cancer | Nude Mice Xenograft | HeLa | 5 mg/kg, daily | Significant inhibition of tumor volume and weight | [4] |

| Colorectal Cancer | Murine Orthotopic Model | SW-480, HCT-116 | 4 and 8 mg/kg/day, oral gavage | Significant reduction in tumor weight | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-tumor potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][18]

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][18]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

-

Cancer cell lines treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-STAT3, STAT3, NF-κB p65, Bcl-2, Bax, p21, p27, Cyclin D1, CDK4, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Athymic nude mice

-

Cancer cell line (e.g., DU145, NCI-H1688)

-

Matrigel (optional)

-

This compound solution for injection (e.g., in PBS or saline)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[12]

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly divide the mice into control and treatment groups.

-

Administer this compound (e.g., 0.25-5 mg/kg body weight) or vehicle control via intraperitoneal injection or oral gavage according to a predetermined schedule (e.g., daily or every few days).[12][14][16]

-

Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Visualizations

Signaling Pathways

Caption: Sanguinarine-induced apoptosis pathway.

References

- 1. Sanguinarine suppresses prostate tumor growth and inhibits survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sanguinarine exhibits potent efficacy against cervical cancer cells through inhibiting the STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sanguinarine inhibits growth and invasion of gastric cancer cells via regulation of the DUSP4/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | Sanguinarine Regulates Tumor-Associated Macrophages to Prevent Lung Cancer Angiogenesis Through the WNT/β-Catenin Pathway [frontiersin.org]

- 14. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

A Comprehensive Technical Guide on the In Vitro and In Vivo Effects of Sanguinarine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other Papaveraceae species, has garnered significant attention for its potent anti-microbial, anti-inflammatory, and antioxidant properties.[1][2][3] More recently, a growing body of evidence highlights its potential as an anticancer agent.[1][2] Sanguinarine chloride, the salt form of the alkaloid, exhibits pro-apoptotic and anti-proliferative effects across a wide range of cancer cell types.[1][2] Its multifaceted mechanism of action, involving the modulation of key signaling pathways, induction of reactive oxygen species (ROS), and inhibition of angiogenesis, makes it a compelling candidate for further investigation in oncology.[1][2][4] This guide provides an in-depth overview of the documented in vitro and in vivo effects of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

In Vitro Effects of this compound

This compound demonstrates significant cytotoxic and anti-proliferative activity against a diverse array of cancer cell lines in vitro.[1] Its primary mechanism involves the induction of apoptosis, or programmed cell death, through various cellular pathways.[2]

Cytotoxicity and Anti-Proliferative Activity

The efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell type and the duration of exposure.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) |

|---|---|---|---|---|

| A549 | Lung Carcinoma | MTT | 1.59 | 72 |

| HL-60 | Promyelocytic Leukemia | Not Specified | 0.37 | Not Specified |

| H1975 | Non-Small Cell Lung Cancer | MTT | ~1.0 | Not Specified |

| H1299 | Non-Small Cell Lung Cancer | MTT | ~3.0 | Not Specified |

| KB | Oral Carcinoma | Neutral Red | 7.6 | 24 |

| HTC75 | N/A | TRAP | 1.21 | 48 |

Data compiled from multiple sources.[4][5][6][7][8]

Induction of Apoptosis

Sanguinarine is a potent inducer of apoptosis.[2][4] Studies show that it can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key observations include:

-

Reactive Oxygen Species (ROS) Generation: Sanguinarine stimulates the production of ROS, a key trigger for apoptosis.[4][5]

-

Caspase Activation: It activates key executioner caspases, such as caspase-3 and caspase-7, which are critical for dismantling the cell during apoptosis.[4][5] In HL-60 leukemia cells, apoptosis is induced through a caspase-3/7-dependent mechanism.[5]

-

Mitochondrial Pathway: Sanguinarine treatment leads to a loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria into the cytoplasm, and an increased Bax/Bcl-2 ratio, all hallmarks of the intrinsic apoptotic pathway.[9][10]

-

Cell Cycle Arrest: The compound can cause cell cycle arrest, preventing cancer cells from proliferating.[1][11] In small cell lung cancer (SCLC) cells, it upregulates CDKN1A, a negative regulator of cell cycle progression.[11]

In Vivo Effects of this compound

Preclinical studies using animal models have corroborated the antitumor effects of this compound observed in vitro, demonstrating its potential to inhibit tumor growth in a living system.

Antitumor Efficacy in Xenograft Models

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Cancer Type | Treatment Dose & Route | Key Outcomes |

|---|---|---|---|

| Nude Mice | Prostate Cancer (22B-cFluc cells) | 10 mg/kg (intravenous) | Induced significant apoptosis in tumor xenografts.[4] |

| Nude Mice | Small Cell Lung Cancer (NCI-H1688 cells) | Not Specified | Inhibited tumor growth and promoted apoptosis.[11] |

| Syngeneic BDIX Rats | Colorectal Cancer (DHD/K12/TRb cells) | 5 mg/kg/day (oral) | Inhibited tumor growth by over 70%; associated with pro-apoptotic effects and reduced vascularization.[1][12] |

| Nude Mice | Hepatocellular Carcinoma (HepG2 & SMMC-7721 cells) | Not Specified | Significantly inhibited tumor growth by decreasing volume and weight without affecting mouse body weight.[13] |

| Athymic Nude Mice | Human Melanoma (A375 cells) | Not Specified | Demonstrated antiproliferative activity.[1] |

Sanguinarine's in vivo efficacy is attributed not only to its direct pro-apoptotic effects on tumor cells but also to its anti-angiogenic properties, which restrict the blood supply essential for tumor growth.[1][3]

Molecular Mechanisms and Signaling Pathways

This compound exerts its effects by modulating multiple critical signaling pathways that regulate cell survival, proliferation, and inflammation.

Table 3: Key Molecular Targets and Pathways Modulated by this compound

| Target/Pathway | Effect of Sanguinarine | Cell/Tissue Type |

|---|---|---|

| NF-κB | Inhibition/Suppression | Various cancer cells, including breast and cervical cancer.[1][4][14][15] |

| MAPK (p38, JNK) | Activation/Phosphorylation | Human promyelocytic leukemia (HL-60), Human lens epithelial cells.[5][16] |

| PI3K/Akt | Inactivation/Inhibition | Oral squamous cell carcinoma, Triple-negative breast cancer.[17][18][19] |

| JAK/STAT | Downregulation/Inactivation | Non-small cell lung cancer, Multiple myeloma.[9][10] |

| Telomerase | Inhibition | HTC75 and other solid tumor cell lines.[7] |

| LSD1 | Inhibition | Non-small cell lung cancer (H1299, H1975).[6] |

Signaling Pathway Diagrams

Caption: Sanguinarine inhibits the NF-κB pathway by preventing IKK activation.

Caption: Sanguinarine induces apoptosis via ROS and the mitochondrial pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[20]

-

Treatment: Treat cells with various concentrations of this compound (prepared in culture medium) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[20][21]

-

Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a SDS/HCl mixture) to each well to dissolve the formazan crystals.[20][22]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance (optical density) on a microplate reader at a wavelength of 570 nm.[22] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Caption: Standard workflow for a Cell Viability MTT Assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation: Induce apoptosis by treating 1-5 x 10^5 cells with this compound for a specified time. Include an untreated control.[23]

-

Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.[24]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[24][25]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2-5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[23][24]

-

Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[23][24]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[23]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[23]

-

In Vivo Xenograft Tumor Model

This protocol outlines the generation of a subcutaneous tumor model in immunodeficient mice to evaluate the antitumor efficacy of this compound.

-

Cell Preparation: Harvest cancer cells (e.g., 1.5 x 10^6 cells) from culture, wash with serum-free medium or PBS, and resuspend in a sterile solution (e.g., PBS or Matrigel) at the desired concentration.[12][26]

-

Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of immunodeficient mice (e.g., nude or NSG mice).[4][26]

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring with digital calipers and calculating the volume (Volume = 0.5 × length × width²).[26]

-

Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., 5-10 mg/kg) or a vehicle control via the desired route (e.g., oral gavage, intravenous injection).[4][12]

-

Monitoring: Monitor tumor volume, mouse body weight, and overall health throughout the study.[12][13]

-

Endpoint Analysis: At the end of the study, euthanize the mice, and explant the tumors for weight measurement, histopathological examination (e.g., H&E staining), and biomarker analysis (e.g., TUNEL assay for apoptosis, Ki-67 for proliferation).[12]

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant ethical committee for animal use.[26][27]

Conclusion

This compound is a promising natural compound with well-documented anti-cancer properties demonstrated through extensive in vitro and in vivo research. Its ability to induce apoptosis and inhibit cell proliferation across a wide range of cancer types is mediated by its influence on multiple, interconnected signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The in vivo data supports its potential to inhibit tumor growth at tolerable doses. While these preclinical findings are compelling, further detailed pharmacokinetic, toxicological, and efficacy studies are necessary to translate the potential of this compound into a viable clinical strategy for cancer therapy.

References

- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 10. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 19. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT (Assay protocol [protocols.io]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 24. bdbiosciences.com [bdbiosciences.com]

- 25. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 26. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Sanguinarine Chloride and its Role in Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants of the Papaveraceae family, has garnered significant attention for its potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A central mechanism underpinning its cytotoxic and pro-apoptotic effects is the induction of reactive oxygen species (ROS).[3][4] This technical guide provides an in-depth examination of the multifaceted role of this compound in ROS production. It details the primary mechanisms of ROS generation, the subsequent activation of critical signaling pathways, and the cellular consequences, including apoptosis and ferroptosis. This document summarizes key quantitative data, provides detailed experimental protocols for assessing sanguinarine's effects, and includes visualizations of the core signaling cascades and experimental workflows to support further research and drug development endeavors.

Core Mechanisms of Sanguinarine-Induced ROS Production

This compound stimulates the production of ROS through several interconnected mechanisms, primarily targeting the mitochondria and cellular antioxidant systems. The generation of ROS, particularly hydrogen peroxide (H₂O₂), is a critical early event in sanguinarine-induced cellular responses.[5][6]

Mitochondrial-Dependent ROS Generation

The mitochondrion is a primary site of sanguinarine-induced ROS production. Sanguinarine treatment leads to a loss of mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction.[7][8] This disruption of the electron transport chain results in the leakage of electrons and the subsequent formation of superoxide anions, which are then converted to other ROS. This process is often accompanied by the release of cytochrome c from the mitochondria into the cytosol, a critical step in initiating the intrinsic apoptotic pathway.[9]

Enzyme-Catalyzed Redox Cycling

A proposed model suggests that sanguinarine undergoes enzyme-catalyzed redox cycling, contributing to the generation of large amounts of hydrogen peroxide.[5] In this process, sanguinarine is reduced upon entering the cell, potentially by oxidoreductases.[5] This reduced form can then be re-oxidized, creating a cycle that continuously produces ROS.[6] Some studies suggest that sanguinarine can be reduced by NADH or NADPH without the need for a catalytic enzyme, further contributing to superoxide anion production.[6]

Depletion of Cellular Glutathione (GSH)

Sanguinarine has been shown to cause a rapid and severe depletion of intracellular reduced glutathione (GSH).[10][11] This depletion can occur within minutes of treatment.[11] GSH is a critical cellular antioxidant that neutralizes ROS. The depletion is thought to result from the direct reaction of sanguinarine with GSH.[11] The loss of this key antioxidant disrupts the cellular redox balance, leading to an accumulation of ROS and increased oxidative stress.[10][12] This mechanism is a significant contributor to sanguinarine's cytotoxicity.[11]

Endoplasmic Reticulum (ER) Stress

Sanguinarine can induce endoplasmic reticulum (ER) stress, which is closely linked to ROS production.[1] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). This process can lead to the generation of ROS. Conversely, sanguinarine-induced ROS can also trigger ER stress, creating a positive feedback loop that amplifies cellular damage.[1] Key markers of the UPR, such as GRP78 and CHOP, are upregulated following sanguinarine treatment.[1]

Signaling Pathways Modulated by Sanguinarine-Induced ROS

The increase in intracellular ROS levels triggered by sanguinarine activates a cascade of downstream signaling pathways that ultimately determine the cell's fate.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Sanguinarine-induced ROS are potent activators of the MAPK signaling pathway, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK branches.[7][13] Phosphorylation and activation of JNK and p38 are consistently observed in cells treated with sanguinarine.[7] The activation of these pathways is crucial for the induction of apoptosis.[7][13] The use of ROS scavengers like N-acetylcysteine (NAC) can prevent the phosphorylation of JNK and p38, confirming the upstream role of ROS.[8][13]

NF-κB Signaling Pathway

Sanguinarine-induced apoptosis is also associated with the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] While often associated with pro-survival signals, in the context of sanguinarine treatment and high ROS levels, NF-κB activation can contribute to pro-apoptotic signaling.

JAK/STAT Signaling Pathway

In several cancer cell lines, sanguinarine has been shown to suppress the constitutively active Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3.[10][14] This inhibition is linked to the induction of apoptosis. While the direct link between ROS and JAK/STAT inhibition by sanguinarine is still being elucidated, it represents a key mechanism of its anticancer activity.

Ferroptosis Signaling Pathway

Recent evidence indicates that sanguinarine can induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[15][16] Sanguinarine-induced ROS play a critical role in this process by promoting lipid peroxidation and depleting GSH, which is essential for the function of glutathione peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis.[15] One identified pathway involves ROS-mediated degradation of BACH1, a transcriptional repressor of Heme Oxygenase 1 (HMOX1).[15] The resulting upregulation of HMOX1 contributes to the execution of ferroptosis.[15]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, providing a comparative overview of sanguinarine's potency in different cell lines and contexts.

| Cell Line | Assay Type | IC50 Value (µM) | Duration of Treatment | Reference |

| Human Prostate (PC3) | Growth Inhibition | 0.9 - 3.3 | Not Specified | [11] |

| Human Promyelocytic Leukemia (HL60) | Cytotoxicity | 0.37 | Not Specified | [4] |

| Human Mammary Adenocarcinoma (MCF-7) | Growth Inhibition | 4 | 24 hours | [17] |

| Human Lung Adenocarcinoma (SPC-A1) | Growth Inhibition | Dose-dependent | Not Specified | [1] |

| Human Prostate (LNCaP, DU145) | Growth Inhibition | 0.1 - 2 | 24 hours | [2] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Parameter | Cell Line | Treatment | Observation | Reference |

| Protein Phosphatase 2C (PP2C) Inhibition | Cell-free | Sanguinarine | Ki = 0.68 µM | [4] |

| Caspase-3/7 Activity | HLE B-3 | 1, 2, or 3 µM Sanguinarine for 24h | Significant increase in activity | [8] |

| VEGF Release | MCF-7 | 0.5 - 2 µM Sanguinarine | Increased VEGF release | [18] |

| VEGF Release | MCF-7 | 4, 8, and 16 µM Sanguinarine | Decreased VEGF release | [18] |

| Oxidative Burst Inhibition (fMLP-induced) | HL-60 | Sanguinarine | IC50 = 1.5 µM | [19] |

| Oxidative Burst Inhibition (PMA-induced) | HL-60 | Sanguinarine | IC50 = 1.8 µM | [19] |

Table 2: Miscellaneous Quantitative Data on this compound's Bioactivity.

Key Experimental Protocols

This section provides detailed methodologies for experiments commonly used to investigate the effects of this compound on ROS production and subsequent cellular events.

Cell Viability and Proliferation Assays (MTT/CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) or WST-8 (in CCK-8) to a colored formazan product.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24, 48 hours).[2][15] Include a vehicle control (e.g., DMSO).

-

After treatment, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[15]

-

Incubate for 1-4 hours at 37°C. For MTT, subsequently add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[15]

-

Calculate cell viability as a percentage of the control group.

-

Measurement of Intracellular ROS (DCFH-DA Assay)

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Plate cells in 6-well plates or 96-well black plates and treat with this compound for the desired time.[15][17]

-

After treatment, wash the cells with serum-free medium or PBS.

-

Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[15][16]

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 485/535 nm) or analyze by flow cytometry (FL-1 channel).[15][20]

-

For inhibitor studies, pre-treat cells with a ROS scavenger like N-acetylcysteine (NAC, e.g., 5-10 mM) for 1-2 hours before adding sanguinarine.[1][13]

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound as required.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

After treatment with sanguinarine, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GRP78) overnight at 4°C.[6]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.

-

Glutathione (GSH) Measurement

-

Principle: Cellular GSH levels can be measured using commercially available kits, often based on the reaction of GSH with a reagent like monochlorobimane to produce a fluorescent product or using an enzymatic recycling method involving glutathione reductase.

-

Protocol (using a commercial kit):

-

Treat cells with this compound.

-

Harvest cells and prepare cell lysates according to the kit manufacturer's instructions.[15]

-

Perform the assay by mixing the lysate with the provided reagents.

-

Measure the absorbance or fluorescence according to the kit's protocol.[21]

-

Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: Sanguinarine-induced ROS signaling cascades.

Experimental Workflow

Caption: Workflow for studying sanguinarine's effects.

Conclusion

This compound is a potent inducer of reactive oxygen species through a variety of mechanisms, including mitochondrial disruption, redox cycling, and depletion of cellular glutathione. The resulting oxidative stress activates multiple signaling pathways, such as the MAPK and NF-κB pathways, and can trigger distinct cell death programs like apoptosis and ferroptosis. This complex interplay of ROS generation and downstream signaling underscores the potential of sanguinarine as a therapeutic agent, particularly in oncology. The experimental protocols and data presented in this guide offer a framework for researchers to further explore and harness the properties of this multifaceted natural compound. A thorough understanding of its dose-dependent effects and the specific cellular context is crucial for its successful application in drug development.

References

- 1. Sanguinarine-induced apoptosis in lung adenocarcinoma cells is dependent on reactive oxygen species production and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Production of hydrogen peroxide and redox cycling can explain how sanguinarine and chelerythrine induce rapid apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sanguinarine, a benzophenanthridine alkaloid, induces apoptosis in MDA-MB-231 human breast carcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 11. Sanguinarine-induced apoptosis is associated with an early and severe cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 15. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sanguinarine Induces H2O2-Dependent Apoptosis and Ferroptosis in Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sanguinarine inhibits vascular endothelial growth factor release by generation of reactive oxygen species in MCF-7 human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. abcam.cn [abcam.cn]

- 21. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Nature's Arsenal: A Technical Guide to Natural Compound Library Screening for Sanguinarine Chloride-like Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the screening of natural compound libraries to identify novel molecules exhibiting bioactivity similar to sanguinarine chloride. Sanguinarine, a benzophenanthridine alkaloid, is a well-documented bioactive compound with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its multifaceted mechanism of action, primarily centered on the induction of apoptosis and modulation of key signaling pathways, makes it a compelling template for the discovery of new therapeutic agents.

This guide offers detailed experimental protocols for key assays, presents a structured approach to data analysis, and visualizes complex biological and experimental workflows. The methodologies described herein are intended to equip researchers with the necessary tools to navigate the intricate process of natural product drug discovery, from initial high-throughput screening to the characterization of promising lead compounds.

Data Presentation: Quantitative Analysis of Sanguinarine and Screening Hits

Effective drug discovery relies on the rigorous quantitative assessment of compound activity. The following tables summarize the cytotoxic profile of this compound across various cancer cell lines and provide a template for organizing data from a natural compound library screening campaign.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |

| NCI-H1688 | Small Cell Lung Cancer | ~1.5 | CCK-8 | 48 | [1] |

| NCI-H82 | Small Cell Lung Cancer | ~2.0 | CCK-8 | 48 | [1] |

| NCI-H526 | Small Cell Lung Cancer | ~2.5 | CCK-8 | 48 | [1] |

| A549 | Non-Small Cell Lung Cancer | 1.59 | MTT | 72 | [2] |

| H1299 | Non-Small Cell Lung Cancer | ~1.0 | MTT | 72 | [3] |

| H1975 | Non-Small Cell Lung Cancer | ~0.8 | MTT | 72 | [3] |

| H460 | Non-Small Cell Lung Cancer | ~2.5 | MTT | 72 | [3] |

| HeLa | Cervical Cancer | 0.16 µg/mL | MTT | Not Specified | [2] |

| LNCaP | Prostate Cancer | 0.1 - 2.0 | MTT | 24 | [4] |

| DU145 | Prostate Cancer | 0.1 - 2.0 | MTT | 24 | [4] |

| MCF-7 | Breast Cancer | Not Specified | MTT | 24 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Not Specified | [6] |

Table 2: Hypothetical Results from a Natural Compound Library Screen for Sanguinarine-like Activity

| Compound ID | Library Source | Primary Screen Hit (%) | Confirmed IC50 (µM) | Apoptosis Induction (Fold Change vs. Control) | Cell Cycle Arrest Phase | Notes |

| NP-001 | Marine Sponge Extract | 85 | 5.2 | 3.5 | G2/M | Potent hit, requires further characterization. |

| NP-002 | Plant Alkaloid Library | 72 | 12.8 | 2.1 | G1 | Moderate activity. |

| NP-003 | Fungal Metabolite Library | 65 | > 50 | 1.2 | None | Weak activity, likely cytotoxic. |

| NP-004 | Traditional Chinese Medicine Library | 91 | 2.1 | 4.8 | G2/M | Strong candidate for lead optimization. |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful screening campaigns. The following sections provide step-by-step methodologies for assays crucial to identifying and characterizing compounds with sanguinarine-like activity.

Cell Viability and Cytotoxicity Screening: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in response to compound treatment. It is a robust and sensitive method for high-throughput screening.

Materials:

-

Natural compound library (e.g., SelleckChem, MedChemExpress)[7][8]

-

Cancer cell lines (e.g., NCI-H1688, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][8][9][10][11]

-

Compound Treatment: Prepare serial dilutions of the natural compounds and this compound (as a positive control) in complete medium. For a primary screen, a single high concentration (e.g., 30 µM) is often used.[1] For dose-response curves, a range of concentrations is necessary.

-

Add 10 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[8][9][10][11]

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.[8][9][10][11]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][8][9][10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For dose-response curves, calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with hit compounds or this compound at their respective IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[14][15]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[13][14][15]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][14][15]

-

Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12][14][15]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. FITC is typically detected in the FL1 channel and PI in the FL3 channel. Compensations should be set using single-stained controls.[14][15]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

-

70% cold ethanol

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[3][7][16]

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.[3][16]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[5][7]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[5][16]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured on a linear scale. Use a doublet discrimination gate to exclude cell aggregates. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[2][3]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are Graphviz DOT scripts for generating diagrams of the experimental workflow and key signaling pathways modulated by sanguinarine.

Caption: Experimental workflow for natural compound library screening.

Caption: Key signaling pathways modulated by this compound.

Caption: The hit-to-lead process in drug discovery.

This guide provides a foundational framework for initiating a natural compound library screening campaign aimed at discovering novel agents with sanguinarine-like activity. By adhering to these detailed protocols and leveraging the provided visualizations, researchers can systematically identify and characterize promising new therapeutic leads from nature's vast chemical diversity.

References

- 1. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Nasopharyngeal carcinoma mechanism of sanguinarine based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Sanguinarine Chloride: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy family plants, has demonstrated significant anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying its anti-inflammatory effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts in the field of inflammation. Sanguinarine's multifaceted approach to modulating inflammatory responses, primarily through the inhibition of key signaling pathways such as NF-κB and MAPK, and the reduction of pro-inflammatory mediators, positions it as a compelling candidate for therapeutic development.[1][4][5]

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Sanguinarine has emerged as a potent anti-inflammatory agent, with a growing body of research elucidating its mechanisms of action.[5][6] This document synthesizes the current understanding of sanguinarine's anti-inflammatory properties, providing a technical resource for the scientific community.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediator production.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation.[7] Sanguinarine has been shown to be a potent inhibitor of NF-κB activation.[8] It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[8] This prevents the translocation of the active p65 subunit to the nucleus, thereby suppressing the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][7][9] Studies have shown that sanguinarine's inhibition of NF-κB is a key mechanism in its ability to ameliorate inflammatory conditions.[3][4][10]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, plays a crucial role in the production of inflammatory cytokines and mediators.[11] Sanguinarine has been observed to inhibit the phosphorylation of p38 and JNK in a dose-dependent manner.[11][12] This inhibition of MAPK activation contributes to the downregulation of inflammatory gene expression.[5]

Inhibition of COX-2 and Prostaglandin E2 Production

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, potent inflammatory mediators. Sanguinarine has been shown to decrease the expression of COX-2 and subsequently reduce the production of prostaglandin E2 (PGE2).[1][13] This inhibition of the COX-2 pathway is a significant contributor to sanguinarine's anti-inflammatory effects.[13]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of Sanguinarine on Cytokine Expression in LPS-stimulated THP-1 Cells

| Cytokine | Treatment Time | Fold Decrease in mRNA Level (vs. Vehicle) | p-value | Reference |

| CCL-2 | 2 hours | 3.5 | <0.001 | [14] |

| CCL-2 | 8 hours | 4.3 | <0.001 | [14] |

| IL-6 | 2 hours | 3.9 | <0.001 | [14] |

| Cytokine | Treatment Time | Fold Increase in mRNA Level (vs. Vehicle) | p-value | Reference |

| IL-1RA | 4 hours | 1.7 | <0.001 | [14] |

Table 2: In Vivo Effects of Sanguinarine on LPS-Induced Endotoxic Shock in Mice

| Parameter | Sanguinarine Pretreatment | Survival Rate | Reference |

| Survival | - | 25% | [13] |

| Survival | + | 58% - 91% | [13] |

Table 3: Inhibitory Concentrations (IC50) of Sanguinarine

| Target/Cell Line | IC50 Value (µM) | Reference |

| Telomerase in HTC75 cells | 1.21 | [10] |

| Immunoprecipitated telomerase | 1.40 | [10] |

| LSD1 | 0.4 | [15] |

| fMLP-induced oxidative burst in HL-60 cells | 1.5 | [16] |

| PMA-induced oxidative burst in HL-60 cells | 1.8 | [16] |

Experimental Protocols

This section provides an overview of common methodologies used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines: Human monocytic cell line (THP-1), human breast cancer cells (MDA-MB-231), and murine peritoneal macrophages are frequently used.[5][7][14]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in vitro.

-